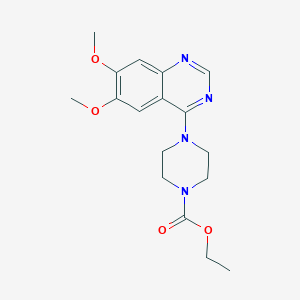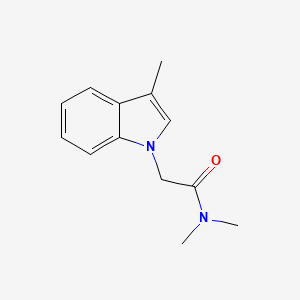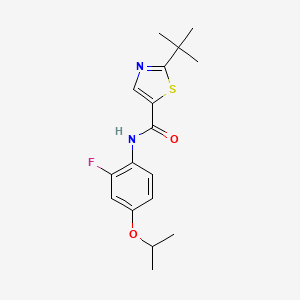![molecular formula C12H16N2O2 B7542966 4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide, commonly known as MPFP, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. MPFP belongs to the class of compounds known as furo[3,2-b]pyrroles, which have been found to exhibit a variety of biological activities, including anticancer, antiviral, and antibacterial properties. In
Wirkmechanismus
The mechanism of action of MPFP is not fully understood, but it is thought to involve the inhibition of various cellular processes that are necessary for cancer cell growth and survival. MPFP has been found to inhibit the activity of several enzymes that are involved in DNA synthesis and repair, including thymidylate synthase and DNA polymerase. MPFP has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPFP has been found to have several biochemical and physiological effects that contribute to its therapeutic activity. MPFP has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPFP has also been found to inhibit the activity of several enzymes that are involved in DNA synthesis and repair, leading to DNA damage and cell death. In addition, MPFP has been found to have anti-inflammatory effects, which may contribute to its antiviral and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPFP in lab experiments is its potent anticancer activity. MPFP has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using MPFP in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on MPFP. One area of interest is the development of more efficient and scalable methods for the synthesis of MPFP. Another area of interest is the elucidation of the mechanism of action of MPFP, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to investigate the safety and toxicity of MPFP in animal models, as well as its potential for use in combination with other anticancer agents.
Synthesemethoden
The synthesis of MPFP involves the reaction of 2-methylpropan-2-amine with 2-acetyl-1,4-dimethoxybenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of the intermediate, 4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, which is then converted to MPFP through a series of steps, including amidation and cyclization.
Wissenschaftliche Forschungsanwendungen
MPFP has been found to exhibit a range of biological activities that make it a potential candidate for therapeutic applications. One of the most promising applications of MPFP is in the treatment of cancer. Studies have shown that MPFP has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MPFP has also been found to inhibit tumor growth in animal models of cancer.
In addition to its anticancer activity, MPFP has also been found to exhibit antiviral and antibacterial properties. MPFP has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). MPFP has also been found to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
Eigenschaften
IUPAC Name |
4-methyl-N-(2-methylpropyl)furo[3,2-b]pyrrole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)7-13-12(15)10-6-11-9(14(10)3)4-5-16-11/h4-6,8H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZQTRWAUAVRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(N1C)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)

![1-Phenyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]tetrazole](/img/structure/B7542911.png)
![1-(3,5-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7542921.png)
![1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)


![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)


![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)